![molecular formula C14H21NO2 B1453040 3-(3,5-Dimethoxybenzyl)piperidine CAS No. 1220035-81-3](/img/structure/B1453040.png)
3-(3,5-Dimethoxybenzyl)piperidine
Overview
Description
Scientific Research Applications
Synthesis and Structural Determination
One study focuses on the synthesis of analogs related to cytotoxic compounds, highlighting the importance of structural determination for developing potentially more efficacious compounds. The analogs were characterized by various spectroscopic methods, demonstrating the utility of 3-(3,5-Dimethoxybenzyl)piperidine derivatives in medicinal chemistry and drug development (Lagisetty, Powell, & Awasthi, 2009).
Antimicrobial and Antifungal Activity
Another area of application is in the synthesis of compounds with antimicrobial properties. Research has led to the development of novel compounds that have been evaluated for their antimicrobial activity against various strains, indicating the potential of this compound derivatives in addressing microbial resistance (Singaram, Marimuthu, Baskaran, & Ramaswamy, 2016).
Antioxidant Properties
Compounds derived from this compound have been investigated for their antioxidant properties, showing moderate activity in scavenging free radicals. This suggests their potential role in combating oxidative stress-related diseases (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antileukemic Activity
Research into the antileukemic activity of novel derivatives of this compound has shown promising results against human leukemic cell lines, underscoring the potential of these compounds in cancer therapy (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).
Material Science Applications
In material science, derivatives of this compound have been utilized in the development of antioxidants for polypropylene copolymers, highlighting their relevance in improving the thermal and oxidative stability of polymers (Desai, Pendyala, Xavier, Misra, & Nair, 2004).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(3,5-Dimethoxybenzyl)piperidine, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-12(8-14(9-13)17-2)6-11-4-3-5-15-10-11/h7-9,11,15H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZYVZKOXQCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCCNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271864 | |
Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220035-81-3 | |
Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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